REACTION_CXSMILES
|
[OH-].[Na+].Cl[CH2:4][C:5]([OH:7])=O.[CH2:8](Cl)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[N+]([O-])(O)=O.[C:19](O)(=O)[CH3:20].[CH2:23](O)[CH3:24]>O>[CH2:8]([O:7][CH2:5][CH2:4][CH2:23][CH2:24][CH2:19][CH3:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1,4.5|
|
Name
|
Cellulose
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Cl
|
Name
|
nitric acid acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |